Comparative Lipophilicity: 47% Higher LogP than Chloroethyl Analog
The 2-bromoethyl derivative exhibits significantly higher lipophilicity than its chloroethyl analog. The computed LogP for 1-(2-bromoethyl)-2-methyl-1H-imidazole is 1.586 . In contrast, the chloroethyl analog (1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride) has a LogP of 0.85 . The 0.74 LogP unit difference corresponds to an approximately 5.5-fold higher octanol-water partition coefficient, which may influence membrane permeability and bioavailability profiles in cellular assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.586 |
| Comparator Or Baseline | 1-(2-chloroethyl)-2-methyl-1H-imidazole hydrochloride: LogP = 0.85 |
| Quantified Difference | ΔLogP = 0.74 (approx. 5.5× higher partition coefficient) |
| Conditions | Computed values (XLogP3 and proprietary algorithms) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts partitioning behavior in biphasic systems and membrane permeability, making the bromoethyl derivative more suitable for applications requiring enhanced hydrophobic character.
